L-Lysyl-L-glutaminyl-L-seryl-L-asparagine
Description
Properties
CAS No. |
798541-32-9 |
|---|---|
Molecular Formula |
C18H33N7O8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H33N7O8/c19-6-2-1-3-9(20)15(29)23-10(4-5-13(21)27)16(30)25-12(8-26)17(31)24-11(18(32)33)7-14(22)28/h9-12,26H,1-8,19-20H2,(H2,21,27)(H2,22,28)(H,23,29)(H,24,31)(H,25,30)(H,32,33)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
UFUKUUANQFNGKM-BJDJZHNGSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Principles and Methodology
Solid-Phase Peptide Synthesis represents the most widely employed method for synthesizing L-Lysyl-L-glutaminyl-L-seryl-L-asparagine. This approach involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble support (resin). The general SPPS cycle encompasses several critical steps:
- Attachment of the first amino acid (C-terminal L-asparagine) to the solid support resin
- Removal of the temporary N-terminal protecting group
- Coupling of the next amino acid (L-serine) in the sequence
- Repetition of deprotection and coupling cycles until the complete tetrapeptide is assembled
- Final cleavage from the resin with simultaneous removal of side-chain protecting groups
The efficiency of this method lies in the ability to use excess reagents to drive reactions to completion and the ease of removing these excess reagents through simple filtration, significantly reducing purification requirements during synthesis.
Fmoc/t-Bu Protection Strategy
The Fmoc/t-Bu strategy represents the most common approach for synthesizing this compound, offering milder reaction conditions compared to alternative methods. This strategy employs:
- 9-fluorenylmethoxycarbonyl (Fmoc) protection for α-amino groups, removable under mild basic conditions
- tert-butyl (t-Bu) and other acid-labile groups for side-chain protection
- Orthogonal deprotection conditions that allow selective manipulation
A typical synthesis protocol involves:
- Loading L-asparagine with protected side chain (typically Trt-protected) onto a Wang resin
- Deprotection of the Fmoc group using 20-50% piperidine in N,N-dimethylformamide (DMF)
- Coupling of Fmoc-L-serine(t-Bu)-OH using an appropriate coupling agent
- Repetition of deprotection and coupling cycles for L-glutamine and L-lysine
- Final cleavage using trifluoroacetic acid (TFA) with appropriate scavengers
The specific protecting groups required for each amino acid in this tetrapeptide are detailed in Table 1.
Table 1. Protecting Groups for Amino Acids in this compound Using Fmoc/t-Bu Strategy
| Amino Acid | N-α Protection | Side Chain Protection | Function of Side Chain Protection |
|---|---|---|---|
| L-Lysine | Fmoc | Boc or ivDde | Prevents acylation of ε-amino group |
| L-Glutamine | Fmoc | Trt | Prevents dehydration of amide group |
| L-Serine | Fmoc | t-Bu | Prevents acylation of hydroxyl group |
| L-Asparagine | Fmoc | Trt | Prevents dehydration of amide group |
Boc/Bzl Protection Strategy
While less commonly used for tetrapeptide synthesis today, the Boc/Bzl strategy offers an alternative approach:
- tert-Butyloxycarbonyl (Boc) protection for α-amino groups, removable with TFA
- Benzyl-based protection for side chains, removable with hydrogen fluoride
- Sequential TFA treatments for Boc removal during chain elongation
This strategy requires:
Coupling Methods in SPPS
Effective coupling is critical for high-yield synthesis of this compound. Modern coupling reagents significantly enhance reaction efficiency:
Table 2. Common Coupling Reagents for SPPS of this compound
| Coupling Reagent | Chemical Class | Activation Mechanism | Advantages |
|---|---|---|---|
| DIC/HOBt | Carbodiimide/Additive | Active ester formation | Reduced racemization, cost-effective |
| HBTU/DIPEA | Uronium salt | Active ester formation | Rapid activation, high yields |
| HATU/DIPEA | Uronium salt | Active ester formation | Superior for sterically hindered residues |
| PyBOP/DIPEA | Phosphonium salt | Active ester formation | Less side reactions, good solubility |
| COMU/DIPEA | Uronium salt | Active ester formation | Improved stability, reduced side reactions |
The choice of coupling reagent significantly impacts yield and purity. For challenging couplings involving asparagine and glutamine, HATU typically provides superior results due to its ability to minimize side reactions while maintaining high coupling efficiency.
Automated SPPS
Automated synthesizers have revolutionized the preparation of this compound by:
- Performing programmed deprotection, activation, coupling, and washing cycles
- Providing precise control over reaction parameters
- Significantly reducing labor requirements
- Improving reproducibility between batches
Contemporary instruments incorporate features like:
- Real-time monitoring of coupling efficiency
- Variable temperature control
- Inert gas capabilities
- Microwave assistance to accelerate difficult couplings
A typical automated protocol might include:
- 10-20 minute coupling times for standard amino acids
- Double coupling for asparagine and glutamine to ensure complete reaction
- UV monitoring of Fmoc deprotection to confirm complete removal
- Automated washes between reaction steps to eliminate residual reagents
Solution-Phase Synthesis Methods
Principles and Fragment Condensation
Solution-phase synthesis represents an alternative approach for preparing this compound. This method typically involves:
- Synthesis of protected di- or tripeptide fragments
- Sequential condensation of these fragments
- Selective deprotection steps
- Final deprotection and purification
A strategic fragment condensation approach might include:
- Preparation of L-lysyl-L-glutamine and L-seryl-L-asparagine fragments separately
- Coupling of these fragments to form the tetrapeptide
- Stepwise deprotection of the assembled sequence
The patent literature describes a similar approach for related peptides where "the derivative of the new tetrapeptide L-glutaminyl-L-prolyl-L-seryl-L-lysine (V) having the amino-groups protected, is condensed with [another peptide]".
Protecting Group Strategies
Solution-phase synthesis requires carefully selected protecting groups to ensure selectivity:
Table 3. Protecting Groups in Solution-Phase Synthesis of this compound
| Functional Group | Common Protecting Groups | Deprotection Conditions |
|---|---|---|
| α-Amino | Boc, Z, Fmoc | TFA, H₂/Pd, piperidine |
| ε-Amino (Lys) | Z, Boc, Fmoc | H₂/Pd, TFA, piperidine |
| Amide (Gln, Asn) | Trt, Xan | TFA with scavengers |
| Hydroxyl (Ser) | t-Bu, Bn | TFA, H₂/Pd |
| α-Carboxyl | OMe, OEt, OBn | NaOH, LiOH, H₂/Pd |
The careful selection of orthogonal protecting groups allows for selective deprotection during fragment coupling.
Coupling Reagents and Conditions
Solution-phase coupling typically employs:
- Carbodiimides such as DCC or DIC, often with additives like HOBt
- Phosphonium reagents like BOP
- Uronium reagents such as HBTU or HATU
- Mixed anhydride methods using isobutyl chloroformate
According to patent literature, "the acid derivatives able to react with the amino-groups are: chloride, azide, p-nitrophenylester, and others usually employed for this kind of reaction, or the acid may be reacted in presence of dicyclohexylcarbodiimide".
Typical reaction conditions include:
Purification and Isolation
Solution-phase intermediates and the final this compound require purification at each stage:
- Column chromatography (silica gel or size exclusion)
- Recrystallization from appropriate solvent systems
- Preparative HPLC for final product purification
- Lyophilization to obtain the pure tetrapeptide powder
Specialized Synthesis Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of this compound:
- Reduces coupling times from hours to minutes
- Improves coupling efficiency, particularly for sterically hindered residues
- Minimizes side reactions such as dehydration of asparagine and glutamine
- Helps overcome aggregation problems during chain elongation
Typical microwave conditions include:
Enzymatic and Chemoenzymatic Approaches
Enzymatic methods offer potential advantages for tetrapeptide synthesis:
- High stereo- and regioselectivity
- Mild reaction conditions (physiological pH and temperature)
- Minimal or no protecting groups
- Environmentally friendly processes
Potential enzymatic approaches include:
- Use of proteases under thermodynamically controlled conditions
- Chemoenzymatic fragment condensation
- Engineered peptide ligases for specific sequence assembly
Recent research indicates that "L-asparaginase amidohydrolase (L-ASNase), also known as aminohydrolase pertains to the amidase group of enzymes (EC3.5.1.1)" could potentially be employed in reverse reactions under specific conditions to form the asparagine residue of the tetrapeptide.
Aqueous Solid-Phase Peptide Synthesis
Environmental considerations have led to the development of aqueous SPPS techniques:
- Replaces organic solvents with water or aqueous mixtures
- Requires water-compatible protecting groups and linkers
- Utilizes water-soluble coupling reagents
- Reduces environmental impact and hazardous waste generation
Research indicates that "Smoc-L-Asn-OH" derivatives can be employed in aqueous SPPS systems, potentially applicable to the synthesis of this compound.
Analytical Methods and Quality Control
Characterization Techniques
Verification of synthetic this compound requires multiple analytical approaches:
Table 4. Analytical Methods for this compound Characterization
| Analytical Method | Information Provided | Typical Findings for L-Lys-L-Gln-L-Ser-L-Asn |
|---|---|---|
| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ at m/z 476.5 (calculated: 475.5 + 1) |
| ¹H-NMR | Structural confirmation | Characteristic amide, α-CH and side chain signals |
| ¹³C-NMR | Carbon skeleton verification | Carbonyl, α-carbon, and side chain carbon signals |
| Amino Acid Analysis | Composition verification | Lys:Gln:Ser:Asn ratio of 1:1:1:1 |
| HPLC | Purity assessment | Single major peak with >95% purity |
Common Synthesis Challenges and Solutions
The synthesis of this compound presents several challenges:
Table 5. Challenges and Solutions in this compound Synthesis
| Challenge | Cause | Solution |
|---|---|---|
| Dehydration of Asn/Gln | Side reactions during coupling | Use Trt protection, lower temperatures, HOAt-based coupling |
| Incomplete coupling | Steric hindrance, aggregation | Double couplings, microwave assistance, chaotropic agents |
| Racemization | Base-catalyzed enolization | Use HOBt/HOAt additives, control base strength and exposure |
| Aspartimide formation | Cyclization of Asp residues | Adjust TFA cleavage conditions, use Hmb protection |
| Aggregation | β-sheet formation | Add chaotropic agents (LiCl), use pseudoproline dipeptides |
Comparative Analysis of Synthesis Methods
Efficiency and Yield Comparisons
Different synthesis approaches for this compound demonstrate varying efficiencies:
Table 6. Comparative Analysis of Synthesis Methods
| Synthesis Method | Average Yield | Time Required | Advantages | Limitations |
|---|---|---|---|---|
| Manual SPPS (Fmoc) | 70-85% | 2-3 days | Accessible equipment, moderate cost | Labor intensive, operator dependent |
| Automated SPPS (Fmoc) | 85-95% | 6-8 hours | High reproducibility, minimal labor | Higher equipment cost, maintenance needs |
| Microwave SPPS | 90-98% | 2-4 hours | Highest yields, shortest time | Equipment cost, thermal stability concerns |
| Solution Phase | 60-75% | 5-7 days | Scalable, crystalline intermediates | Labor intensive, multiple purifications |
| Enzymatic Methods | 50-70% | 1-3 days | Environmentally friendly, selective | Limited scalability, enzyme costs |
Scale-Up Considerations
For larger-scale production of this compound, several factors must be considered:
Economic aspects:
- Cost of protected amino acids
- Coupling reagent selection
- Solvent recovery and recycling
Technical aspects:
- Heat dissipation during exothermic coupling reactions
- Mixing efficiency in larger reactors
- Filtration capabilities for larger resin quantities
Regulatory compliance:
- Documentation and validation
- Process consistency and reproducibility
- Impurity profiling and control
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-glutaminyl-L-seryl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxyl group, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Activity Modulation
L-Lysyl-L-glutaminyl-L-seryl-L-asparagine can influence the activity of enzymes involved in metabolic pathways. For instance, asparaginase, an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia, is crucial in cancer therapy, particularly for acute lymphoblastic leukemia (ALL) treatment. The modulation of enzyme activity by peptides can enhance therapeutic efficacy while minimizing side effects associated with conventional treatments .
1.2 Antioxidant Properties
Research indicates that peptides derived from amino acids exhibit antioxidant properties, which can protect cells from oxidative stress. This compound may serve as a precursor for synthesizing bioactive peptides that enhance antioxidant defenses in various biological systems .
Pharmaceutical Applications
2.1 Cancer Therapy
The compound's structural components suggest potential applications in designing drugs that target specific cancer types. For example, L-asparaginase's role in depleting asparagine levels is critical for the survival of certain lymphomas. By leveraging the properties of this compound, researchers can develop more effective formulations that improve the selectivity and efficacy of cancer treatments .
2.2 Drug Delivery Systems
Peptides like this compound can be incorporated into drug delivery systems to enhance the bioavailability of therapeutic agents. Their ability to interact with cellular membranes can facilitate the transport of drugs across biological barriers, improving treatment outcomes for diseases such as cancer and metabolic disorders .
Food Industry Applications
3.1 Acrylamide Reduction
In food science, L-asparagine is known to contribute to acrylamide formation during high-temperature cooking processes. By utilizing this compound in food formulations, it may be possible to reduce acrylamide levels without compromising food quality. Studies have shown that enzymatic treatments using asparaginase can effectively lower acrylamide content in fried foods .
3.2 Nutraceuticals
The compound's nutritional profile makes it suitable for use as a nutraceutical ingredient in dietary supplements aimed at enhancing health and wellness. Its amino acid composition supports various physiological functions, including immune response and muscle recovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-Lysyl-L-glutaminyl-L-seryl-L-asparagine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in protein synthesis or degradation, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares L-Lysyl-L-glutaminyl-L-seryl-L-asparagine with structurally related peptides from the evidence, focusing on molecular properties, polarity, and functional features.
Molecular Weight and Composition
- Target Tetrapeptide (Lys-Gln-Ser-Asn):
Estimated molecular weight: ~476.6 g/mol (calculated from individual residues: Lys 146.19, Gln 146.15, Ser 105.09, Asn 132.12, minus 3×18.02 for peptide bond formation). - (Gln-Cys-Gly-Ala-Leu-Gly-Gly-Asn):
Molecular weight: 718.31 g/mol . - (Leu-Lys-Ser-Asn-Leu-Asn-Arg-Gln-Phe):
Molecular weight: ~1,200 g/mol (estimated from sequence length).
Key Difference: The target tetrapeptide is significantly smaller than the octapeptide in and the nonapeptide in , impacting its metabolic stability and membrane permeability.
Polarity and Solubility
- Target Tetrapeptide: Predicted Polar Surface Area (PSA): ~250 Ų (sum of residue-specific contributions: Lys ~100 Ų, Gln ~85 Ų, Ser ~60 Ų, Asn ~95 Ų). Hydrogen Bond Donors/Acceptors: ~7 donors (backbone + side chains) and ~8 acceptors.
- : PSA: 353.2 Ų; Hydrogen bond donors/acceptors: 12/13 .
- (Arg-Ala-Ser-Gln-Ser-Ile-Ser-Thr-Tyr-Leu):
PSA: ~400 Ų (estimated from decapeptide length) .
Key Insight: Longer peptides exhibit higher PSA and hydrogen-bonding capacity, reducing passive diffusion across lipid membranes compared to the target tetrapeptide.
Structural Flexibility
Biological Activity
L-Lysyl-L-glutaminyl-L-seryl-L-asparagine is a peptide composed of four amino acids: lysine (Lys), glutamine (Gln), serine (Ser), and asparagine (Asn). This compound is of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular function. This article reviews the biological activity of this peptide, supported by research findings, case studies, and data tables.
Overview of Amino Acids in the Peptide
- Lysine (Lys) : An essential amino acid that plays a critical role in protein synthesis and cellular function.
- Glutamine (Gln) : A non-essential amino acid crucial for nitrogen transport and cellular metabolism.
- Serine (Ser) : Involved in various metabolic processes, including the synthesis of proteins and neurotransmitters.
- Asparagine (Asn) : Important for protein synthesis and is utilized by cancer cells for growth.
This compound may exert its biological effects through several mechanisms:
- Cell Proliferation : Asparagine is known to support the growth of cancer cells, particularly acute lymphoblastic leukemia (ALL) cells, which are dependent on external sources of asparagine due to their inability to synthesize it effectively . The presence of this peptide may enhance asparagine availability, promoting tumor growth.
- Enzymatic Activity : The peptide could potentially interact with enzymes such as asparaginase, which hydrolyzes asparagine into aspartate, thereby affecting cellular metabolism and proliferation .
- Nutrient Transport : The peptide may facilitate the transport of amino acids across cell membranes, enhancing cellular uptake and utilization during metabolic processes.
1. Role in Cancer Treatment
A study demonstrated that L-asparaginase treatment significantly reduces free asparagine levels in the blood, which is crucial for the growth of sensitive lymphomas . The introduction of this compound could potentially modulate this effect by providing a source of Asn for resistant cancer cells.
2. Impact on Cell Culture
Research indicates that L-asparagine supplementation in cell culture media enhances cell growth and protein synthesis . This suggests that this compound may have similar effects in promoting cellular health and proliferation.
3. Enzyme Interaction Studies
Investigations into the interaction between various peptides and asparaginase variants have shown that specific modifications can enhance therapeutic efficacy while reducing side effects associated with glutaminase activity . This highlights the potential for this compound to be engineered for improved biological activity.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for L-Lysyl-L-glutaminyl-L-seryl-L-asparagine, and how can researchers optimize yield and purity?
Answer: The synthesis of this tetrapeptide typically employs solid-phase peptide synthesis (SPPS) due to its efficiency in sequential amino acid coupling and purification . Key steps include:
- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.
- Protecting groups : Apply Fmoc for α-amino groups and side-chain protection (e.g., Boc for lysine, Trt for asparagine) to prevent undesired reactions .
- Coupling agents : HOBt/DIC or PyBOP are effective for activating carboxyl groups.
- Cleavage : TFA/water/TIS (95:2.5:2.5) optimally removes the peptide from the resin while deprotecting side chains.
Q. Optimization strategies :
- Monitor coupling efficiency via Kaiser or chloranil tests.
- Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>95% recommended) .
Q. Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin loading | Fmoc-Asparagine(Trt)-OH, DIC/HOBt | Anchor first amino acid |
| Deprotection | 20% piperidine/DMF | Remove Fmoc groups |
| Coupling | Fmoc-Ser(tBu)-OH, PyBOP, DIPEA | Sequential amino acid addition |
| Cleavage | TFA/TIS/water (95:2.5:2.5) | Release and deprotect peptide |
Q. How can researchers characterize the structural and conformational properties of this peptide?
Answer: A multi-technique approach is critical:
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated vs. observed m/z) .
- Circular dichroism (CD) : Reveals secondary structure in solution (e.g., random coil vs. β-sheet tendencies) under varying pH or solvent conditions.
- NMR spectroscopy : 2D H-H TOCSY and NOESY experiments resolve backbone conformation and side-chain interactions .
Q. Key considerations :
- Solubility: Use DMSO or aqueous buffers (pH 4–7) to avoid aggregation.
- Temperature control: Stabilize transient conformations during analysis.
Advanced Research Questions
Q. What experimental designs are recommended to study this peptide’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface plasmon resonance (SPR) : Immobilize the peptide on a sensor chip to quantify binding kinetics (ka, kd) with target proteins .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. electrostatic).
- Fluorescence polarization : Label the peptide with FITC or TAMRA to monitor competitive binding in high-throughput screens .
Q. Data contradiction resolution :
- Validate findings across orthogonal methods (e.g., SPR + ITC).
- Control for nonspecific binding using scrambled-sequence peptides.
Q. How can computational modeling complement experimental studies of this peptide’s dynamic behavior in biological systems?
Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate peptide folding in explicit solvent (e.g., TIP3P water model) over 100+ ns trajectories .
- Docking studies : AutoDock Vina predicts binding poses with receptors (e.g., ATP-binding pockets) to guide mutagenesis experiments.
- Machine learning : Train models on peptide-protein interaction databases (e.g., PDBbind) to predict novel targets .
Q. Validation steps :
- Compare simulation-derived RMSD values with NMR or CD data.
- Use alanine scanning to test predicted critical residues.
Q. What methodologies address discrepancies in reported bioactivity data for this peptide (e.g., conflicting IC50 values)?
Answer:
- Standardize assay conditions : Control pH, ionic strength, and temperature across labs.
- Normalize to reference compounds : Include positive controls (e.g., known enzyme inhibitors) in dose-response curves .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
Q. Table 2: Common Data Contradiction Sources
| Source | Mitigation Strategy | Example |
|---|---|---|
| Variability in purity | Use HPLC-MS for batch validation | >98% purity reduces off-target effects |
| Assay interference | Include detergent controls (e.g., Tween-20) | Minimize nonspecific binding |
| Cell line differences | Use isogenic lines or primary cells | Reduce genetic variability |
Q. How can researchers design robust dose-response studies to evaluate the peptide’s therapeutic potential in cancer or immune modulation?
Answer:
- In vitro models :
- Use 3D spheroids or organoids to mimic tumor microenvironments.
- Measure apoptosis (Annexin V/PI staining) and proliferation (MTT assay) .
- In vivo models :
- Administer peptide via intraperitoneal injection in xenograft mice; monitor tumor volume and immune markers (e.g., CD8+ T-cell activation) .
Q. Statistical rigor :
- Predefine sample size (n ≥ 6) using power analysis (α = 0.05, β = 0.2).
- Apply ANOVA with Tukey’s post hoc test for multi-group comparisons .
Q. What advanced analytical techniques resolve challenges in quantifying this peptide in complex biological matrices (e.g., serum or tissue)?
Answer:
- LC-MS/MS : Use stable isotope-labeled internal standards (e.g., C-labeled peptide) for absolute quantification .
- Immunoassays : Develop polyclonal antibodies against the peptide’s unique epitope (e.g., lysine-glutamine junction) for ELISA .
Q. Method validation :
- Assess recovery rates (>80%) via spike-and-recovery experiments.
- Validate specificity using peptide analogs or knockout matrices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
